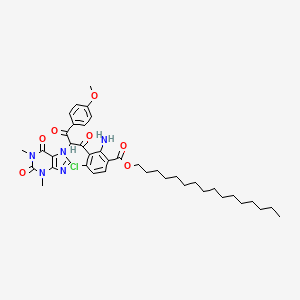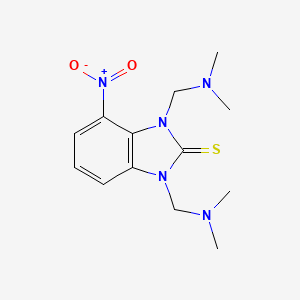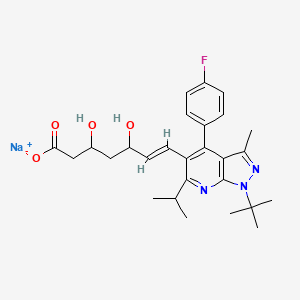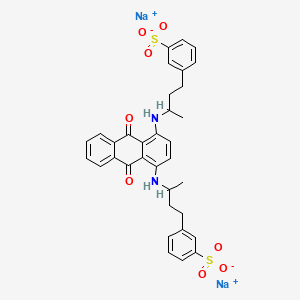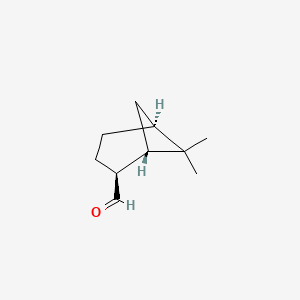
(1alpha,2beta,5alpha)-6,6-Dimethylbicyclo(3.1.1)heptane-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1α,2β,5α)-6,6-ジメチルビシクロ[3.1.1]ヘプタン-2-カルバルデヒドは、ビシクロ[3.1.1]ヘプタンコアを含むユニークな構造を持つ二環式化合物です。
準備方法
合成ルートと反応条件
(1α,2β,5α)-6,6-ジメチルビシクロ[3.1.1]ヘプタン-2-カルバルデヒドの合成は、通常、形式的な[4 + 2]環状付加反応を含みます。 この反応は有機触媒によって可能になり、穏やかな条件下で単純な出発物質からビシクロ[3.1.1]ヘプタン骨格を迅速かつエナンチオ選択的に形成することができます 。 反応条件には、通常、キラルな第三級アミンを触媒として使用することが含まれ、水素結合触媒によって目的生成物の形成を促進します .
工業的生産方法
この化合物の具体的な工業的生産方法は十分に文書化されていませんが、有機触媒作用とエナンチオ選択的合成の原理は、工業用途に拡大することができます。効率的な触媒と穏やかな反応条件の使用により、このアプローチは大規模生産に適しています。
化学反応の分析
反応の種類
(1α,2β,5α)-6,6-ジメチルビシクロ[3.1.1]ヘプタン-2-カルバルデヒドは、次のようなさまざまな種類の化学反応を起こすことができます。
酸化: アルデヒド基は酸化されて対応するカルボン酸を形成することができます。
還元: アルデヒド基は還元されて対応するアルコールを形成することができます。
置換: この化合物は、アルデヒド炭素で求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 一般的な還元剤には、水素化ホウ素ナトリウム (NaBH4) や水素化アルミニウムリチウム (LiAlH4) があります。
置換: グリニャール試薬 (RMgX) などの求核剤は、置換反応に使用できます。
生成される主な生成物
酸化: 対応するカルボン酸の形成。
還元: 対応するアルコールの形成。
置換: 使用された求核剤に応じて、さまざまな置換誘導体の形成。
科学研究の応用
(1α,2β,5α)-6,6-ジメチルビシクロ[3.1.1]ヘプタン-2-カルバルデヒドには、いくつかの科学研究の応用があります。
化学: 複雑な有機分子の合成における構成要素として使用されます。
医学: 創薬・開発における可能性のある用途について調査されています。
工業: ユニークな特性を持つ材料の合成に使用されます。
科学的研究の応用
(1alpha,2beta,5alpha)-6,6-Dimethylbicyclo(3.1.1)heptane-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of materials with unique properties.
作用機序
(1α,2β,5α)-6,6-ジメチルビシクロ[3.1.1]ヘプタン-2-カルバルデヒドの作用機序は、さまざまな分子標的との相互作用を含みます。アルデヒド基は、タンパク質やその他の生体分子の求核部位と共有結合を形成することができ、その構造と機能の変化につながります。この化合物の二環式構造は、特定の受容体や酵素と相互作用して、その活性を調節することもできます。
類似の化合物との比較
類似の化合物
カンフル: 類似の構造を持つが、官能基が異なる二環式化合物。
ソルダリン: ビシクロ[2.2.1]ヘプタンコアを持つ天然物。
α-サンタロールとβ-サンタロール: 二環式構造を持つ生物活性天然物。
独自性
(1α,2β,5α)-6,6-ジメチルビシクロ[3.1.1]ヘプタン-2-カルバルデヒドは、特定の官能基とエナンチオ選択的合成の可能性により、独自性があります。さまざまな化学反応を起こす能力と、複数の分野における応用は、研究や工業用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Camphor: A bicyclic compound with a similar structure but different functional groups.
Sordarins: Natural products with a bicyclo[2.2.1]heptane core.
α-Santalol and β-Santalol: Bioactive natural products with a bicyclic structure.
Uniqueness
(1alpha,2beta,5alpha)-6,6-Dimethylbicyclo(3.1.1)heptane-2-carbaldehyde is unique due to its specific functional groups and the potential for enantioselective synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
49751-82-8 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h6-9H,3-5H2,1-2H3/t7-,8+,9+/m1/s1 |
InChIキー |
OOCLVMCVOWKECB-VGMNWLOBSA-N |
異性体SMILES |
CC1([C@H]2CC[C@@H]([C@@H]1C2)C=O)C |
正規SMILES |
CC1(C2CCC(C1C2)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,3-diphenylpyrrolo[1,2-a]benzimidazol-4-yl)-N,N-diethylethanamine;sulfuric acid](/img/structure/B12736286.png)
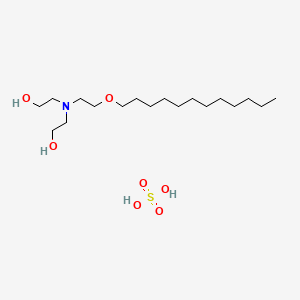
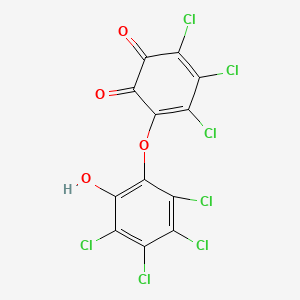
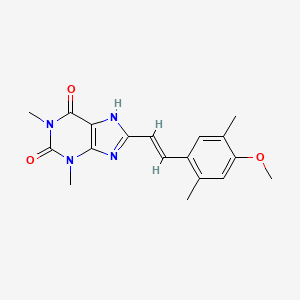
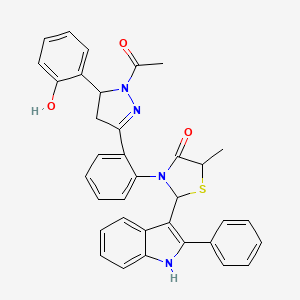
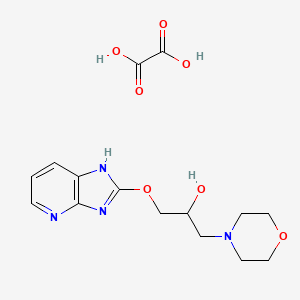
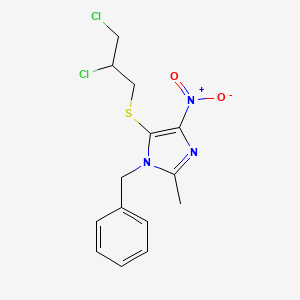
![2-bicyclo[2.2.1]hept-5-enylmethyl phenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12736311.png)
